Cas no 67584-53-6 (potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate)

potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate structure
67584-53-6 structure
Product Name:potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate
Numero CAS:67584-53-6
MF:C10H7F13KNO4S
MW:523.309428453445
CID:966330
PubChem ID:23677339
Update Time:2025-04-19

potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate Proprietà chimiche e fisiche

Nomi e identificatori

    • potassium N-ethyl-N-[(tridecafluorohexyl)sulphonyl]glycinate
    • N-ETHYL-N-((TRIDECAFLUOROHEXYL)SULFONYL)GLYCINE, POTASSIUM SALT)
    • Glycine, N-ethyl-N-((1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl)-, potassium salt (1:1)
    • Glycine, N-ethyl-N-((tridecafluorohexyl)sulfonyl)-, potassium salt
    • N-Ethyl-N-((tridecafluorohexyl)sulfonyl)glycine, potassium salt
    • potassium {ethyl[(tridecafluorohexyl)sulfonyl]amino}acetate
    • Potassium N-ethyl-N-((tridecafluorohexyl)sulphonyl)glycinate
    • N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine, potassium salt
    • n-ethyl-n-[(tridecafluorohexyl)sulfonyl]-glycin potassium salt
    • Glycine,N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-,potassium salt
    • n-ethyl-n-[(tridecafluorohexyl)sulfonyl]-glycinpotassium salt
    • N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine,potassium salt
    • SCHEMBL7968724
    • NS00088022
    • Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt
    • DTXSID7070505
    • 67584-53-6
    • EINECS 266-730-9
    • Potassium N-ethyl-N-(perfluorohexylsulphonyl)glycinate
    • GHBVIRCBEGOCEH-UHFFFAOYSA-M
    • Potassium N-ethyl-n-[(tridecafluorohexyl)sulfonyl]glycinate
    • Inchi: 1S/C10H8F13NO4S.K/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;/h2-3H2,1H3,(H,25,26);/q;+1/p-1
    • Chiave InChI: GHBVIRCBEGOCEH-UHFFFAOYSA-M
    • Sorrisi: [K+].S(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(N(CC(=O)[O-])CC)(=O)=O

Proprietà calcolate

  • Massa esatta: 522.95251
  • Massa monoisotopica: 522.953
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 9
  • Complessità: 731
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 85.9A^2

Proprietà sperimentali

  • Punto di ebollizione: 321.1°C at 760 mmHg
  • Punto di infiammabilità: 148°C
  • PSA: 77.51
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd